molecular formula C22H20BrFN6OS B3307136 N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide CAS No. 931723-29-4

N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

Cat. No.: B3307136
CAS No.: 931723-29-4
M. Wt: 515.4 g/mol
InChI Key: KGGKIVHBALRNGN-UHFFFAOYSA-N
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Description

N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide is a synthetically engineered compound Its unique structure includes a mix of fluorophenyl and thiadiazol components, setting it apart in the field of chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: : Typically synthesized using a multi-step process, starting with the preparation of the 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol intermediate, followed by coupling with 1,2,4-thiadiazole and benzamide under specific conditions such as the use of catalysts and solvents that enhance the efficiency of each reaction step.

Industrial Production Methods: : Large-scale synthesis would involve optimizing these lab-scale reactions for industrial conditions, ensuring cost-effectiveness, high yields, and purity. Techniques such as batch processing or continuous flow chemistry might be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound might undergo oxidative reactions, especially at its benzamide moiety, leading to the formation of related carbonyl compounds.

  • Reduction: : The triazole ring might be subjected to reduction reactions, altering its chemical nature.

  • Substitution: : The bromine and fluorine atoms present provide sites for nucleophilic or electrophilic substitutions.

Common Reagents and Conditions: : Reagents such as sodium borohydride for reductions, potassium permanganate for oxidations, and various catalysts to facilitate substitution reactions are typical. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: : Products range from simpler carbonyl compounds through oxidation to various substituted triazoles and thiadiazoles via substitution.

Scientific Research Applications

N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide shows promise across several fields:

  • Chemistry: : Utilized as an intermediate for synthesizing more complex molecules.

  • Biology: : Its unique structure allows for interaction with biological macromolecules, making it a candidate for biochemical studies.

  • Medicine: : Investigated for its potential pharmacological properties, particularly in anti-inflammatory and anti-cancer research.

  • Industry: : Its stability and reactivity offer applications in materials science, especially in creating new polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through molecular interactions at specific targets. For example, in medicinal chemistry, it might inhibit particular enzymes or receptors, disrupting pathological pathways. The triazole and thiadiazole moieties could be crucial in binding to active sites, while the bulky tert-butylbenzamide part may enhance the specificity and potency of interactions.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as other triazole-thiadiazole hybrids, N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide stands out due to its fluorophenyl and bromine substitution pattern, which may confer unique biological activities or chemical reactivity.

List of Similar Compounds

  • N-{3-[1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

  • N-{3-[1-(4-bromo-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

Overall, this compound offers unique opportunities for research and application, thanks to its distinct structural components and resultant properties.

Properties

IUPAC Name

N-[3-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN6OS/c1-12-18(27-29-30(12)17-10-9-15(23)11-16(17)24)19-25-21(32-28-19)26-20(31)13-5-7-14(8-6-13)22(2,3)4/h5-11H,1-4H3,(H,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGKIVHBALRNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

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